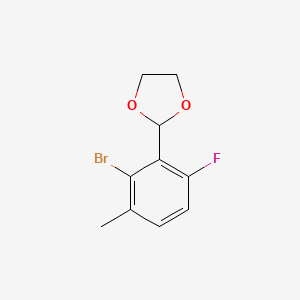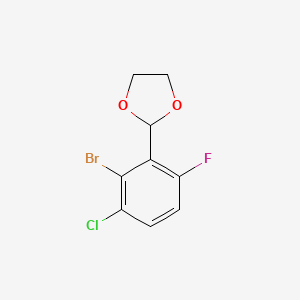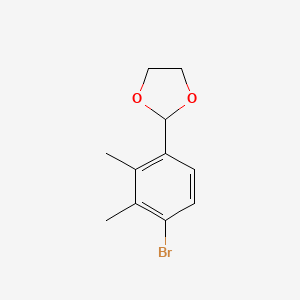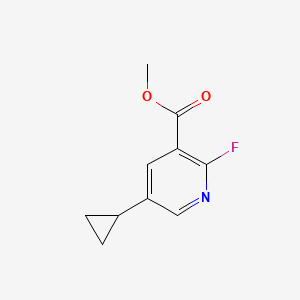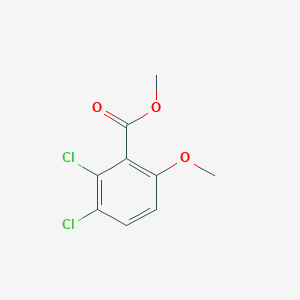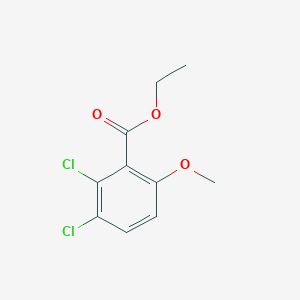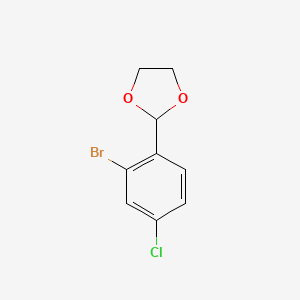
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane (BCPD) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a faint odor and is soluble in many organic solvents. BCPD has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development. For example, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in the synthesis of novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It has also been used in the synthesis of organic dyes and catalysts. In addition, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in the study of biochemical and physiological effects of drugs and other substances.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is not yet fully understood. However, it is believed that 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane acts as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides. It is thought to interact with the active site of these enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. In addition, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. However, 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has some limitations for use in laboratory experiments. It is volatile and can be easily lost during experiments. In addition, it has poor solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane. It could be used to synthesize novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It could also be used in the study of biochemical and physiological effects of drugs and other substances. In addition, it could be used in the development of new drugs and therapies. Finally, it could be used as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides.
Métodos De Síntesis
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is synthesized by the reaction of 2-bromo-4-chlorophenol and 1,3-dioxolane in the presence of a base. The reaction proceeds in a two-step process, first forming a dioxolane intermediate and then a 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane product. The reaction is typically carried out at a temperature of 40-60°C for 1-2 hours in an inert atmosphere.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGYRHETFOVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



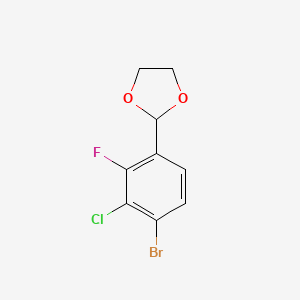
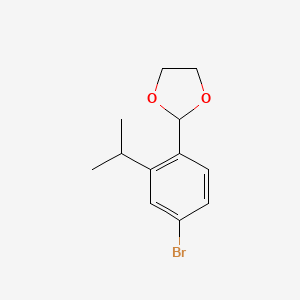
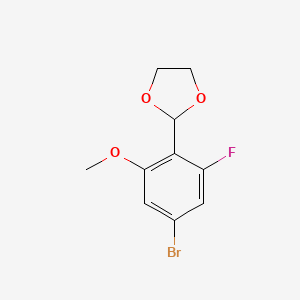
![2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296327.png)
